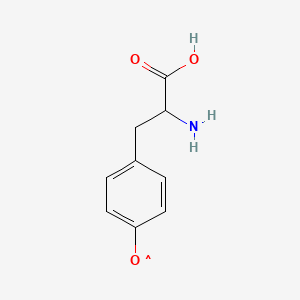
Tyrosine radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinyl radical is an alpha-amino-acid radical. It derives from a tyrosine. It is a conjugate base of a tyrosinyl radical cation.
Wissenschaftliche Forschungsanwendungen
1. Radiation Chemistry and Radiobiological Studies
The use of Surface Enhanced Raman Scattering (SERS) in radiobiological research is an exciting application of the tyrosine radical. Zhang et al. (2014) utilized SERS to investigate the oxidation of phenylalanine under particle irradiation, which leads to the production of tyrosine. This study highlights the potential of SERS in understanding the biochemical reactions induced by radiation, emphasizing the role of tyrosine radicals in such processes (Zhang et al., 2014).
2. Enzymatic Mechanisms in Biology
A study by Yu et al. (2014) demonstrated the presence of a tyrosyl radical in a functional oxidase model in myoglobin, during reactions with both H2O2 and O2. This finding provides critical support for the role of tyrosyl radicals in the enzymatic mechanisms of heme-copper oxidases (Yu et al., 2014).
3. Proton Gate Dynamics in Photosynthesis
Research by Sjöholm et al. (2014) explored the redox-controlled proton gate at tyrosine D in Photosystem II, revealing that the deuterium exchangeable protons can access TyrD much faster than previously thought. This study contributes to our understanding of the dynamic role of tyrosine radicals in photosynthesis (Sjöholm et al., 2014).
4. Electrochemical Properties in Protein Redox Reactions
Martínez-Rivera et al. (2011) reported on a protein system designed to study the reduction potential of protein tyrosine radicals. This study highlights the significance of tyrosine radicals in understanding the electrochemical properties of proteins and their redox reactions (Martínez-Rivera et al., 2011).
5. Protein Nitration in Cardiovascular Diseases
Turko and Murad (2002) discussed the role of protein nitration, particularly of tyrosine residues, in cardiovascular diseases. This review underlines the significance of tyrosine nitration as a marker for oxidative stress in cardiovascular pathologies (Turko & Murad, 2002).
Eigenschaften
Produktname |
Tyrosine radical |
|---|---|
Molekularformel |
C9H10NO3 |
Molekulargewicht |
180.18 g/mol |
InChI |
InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13) |
InChI-Schlüssel |
BSOLAQMZTBVZLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
Synonyme |
tyrosine radical |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



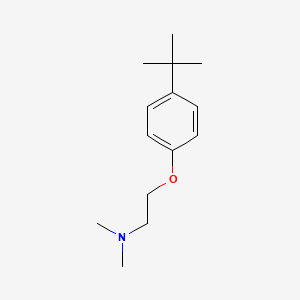
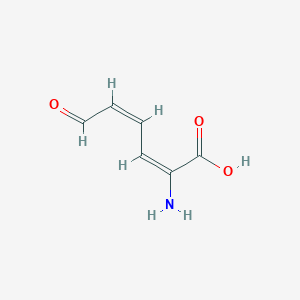
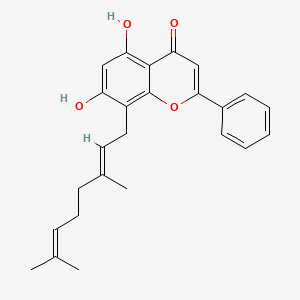
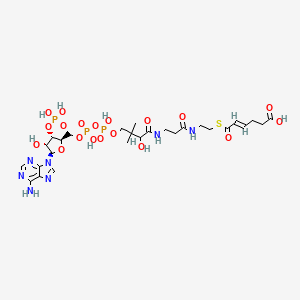
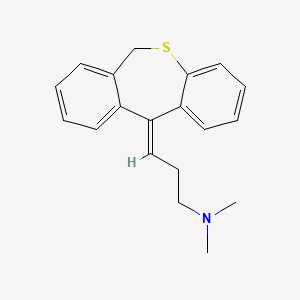
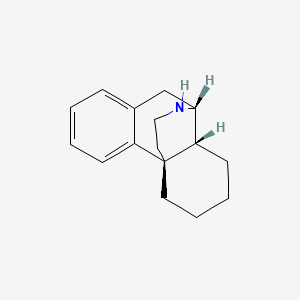
![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)
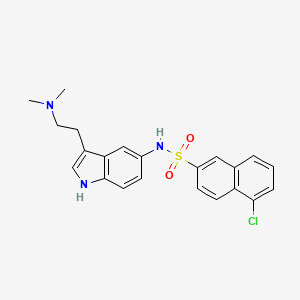
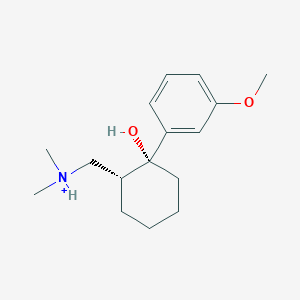
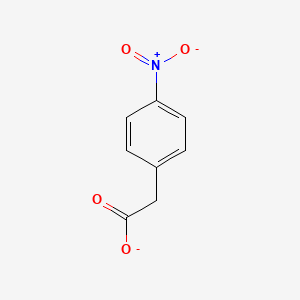
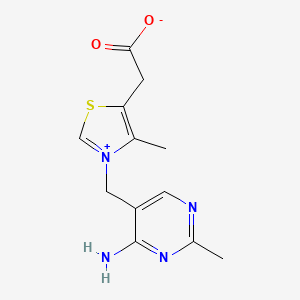
![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)
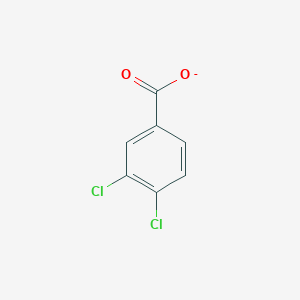
![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)